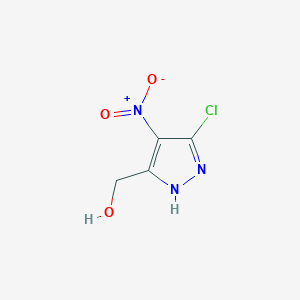

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-nitro-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O3/c5-4-3(8(10)11)2(1-9)6-7-4/h9H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCZGSGHLWFJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=NN1)Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol: A Versatile Pyrazole Scaffold

Topic: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide & Reactivity Profile

Executive Summary

(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol (CAS 1064687-16-6), often abbreviated as CHNP in agrochemical literature, is a highly functionalized heterocyclic building block. While primarily identified as the major metabolite of the plant growth regulator 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) , its chemical structure offers a "privileged scaffold" for medicinal chemistry.

The compound features four distinct points of reactivity:

-

C3-Hydroxymethyl: Amenable to oxidation, halogenation, or etherification.

-

C4-Nitro: A precursor for amino-pyrazoles and fused heterocyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).

-

C5-Chloro: Activated for Nucleophilic Aromatic Substitution (

) due to the adjacent electron-withdrawing nitro group. -

N1-Proton: An acidic site allowing for regioselective alkylation.

This guide details the physicochemical properties, synthetic pathways, and divergent reactivity of this compound, providing a roadmap for its utilization in drug discovery and agrochemical synthesis.

Physicochemical Identity

The compound is an amphoteric solid, balancing the acidity of the pyrazole NH with the polarity of the hydroxymethyl and nitro groups.

| Property | Data |

| IUPAC Name | (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol |

| CAS Number | 1064687-16-6 |

| Synonyms | CHNP; 3-Hydroxymethyl-5-chloro-4-nitropyrazole |

| Molecular Formula | C |

| Molecular Weight | 177.55 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water; Insoluble in Hexanes |

| pKa (Predicted) | ~9.5 (Pyrazole NH) |

| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |

Synthetic & Metabolic Origins

The access to (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol occurs via two distinct pathways: biological metabolism of agrochemicals and de novo chemical synthesis.

3.1 Metabolic Pathway (In Planta)

In citrus crops treated with the abscission agent CMNP , the C3-methyl group undergoes oxidative hydroxylation to form the title compound. This is the rate-limiting degradation step before further oxidation to the carboxylic acid.

3.2 Chemical Synthesis (Laboratory Scale)

For research applications, extraction from plant matrices is impractical. The preferred synthetic route involves the selective reduction of ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate .

Step 1: Nitration/Chlorination

Starting from ethyl 3-methylpyrazole-5-carboxylate, sequential nitration (

Step 2: Selective Reduction

The reduction of the ester to the alcohol must be chemoselective to avoid reducing the nitro group to an amine. Sodium borohydride (

Figure 1: Dual origin pathways for (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol.

Reactivity Profile & Derivatization

The compound is a "linchpin" scaffold. The orthogonality of the functional groups allows for sequential modification.

4.1 Nucleophilic Aromatic Substitution (

)

The C5-Chlorine atom is highly activated by the adjacent C4-Nitro group and the imine-like nitrogen of the pyrazole ring.

-

Reagents: Primary/Secondary amines, Thiols, Alkoxides.

-

Mechanism: Addition-Elimination.

-

Utility: Introduction of solubility-enhancing groups (e.g., morpholine, piperazine) or pharmacophores.

4.2 Nitro Reduction & Cyclization

Reduction of the nitro group yields an unstable amine (

4.3 Alcohol Oxidation

The C3-hydroxymethyl group can be oxidized to the aldehyde (using

Figure 2: Divergent reactivity map showing three primary vectors for scaffold elaboration.

Experimental Protocols

Protocol A: Chemoselective Reduction of Ethyl Ester

Objective: Synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol from ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 1.0 eq (e.g., 2.2 g) of ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate in anhydrous Methanol (20 mL).

-

Catalyst Addition: Add 1.5 eq of Calcium Chloride (

) powder. Stir for 15 minutes to allow complexation. -

Reduction: Cool to 0°C. Add 2.0 eq of Sodium Borohydride (

) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -

Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The ester spot (

) should disappear, replaced by the alcohol ( -

Quench: Quench carefully with saturated

solution (10 mL). -

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-5% MeOH in DCM).

Protocol B:

Displacement with Morpholine

Objective: Validation of C5-Chlorine reactivity.

-

Reaction: Dissolve 1.0 eq of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol in THF. Add 2.5 eq of Morpholine.

-

Conditions: Heat to reflux (65°C) for 6 hours. The solution typically turns deep yellow/orange.

-

Isolation: Cool, pour into water, and filter the precipitate.[1] The product is (5-Morpholino-4-nitro-1H-pyrazol-3-yl)methanol .

Safety & Handling

-

Energetic Potential: As a nitro-pyrazole, the compound possesses high energy density. While stable at room temperature, it should not be subjected to temperatures >150°C or shock.

-

Toxicity: Based on the parent CMNP, this metabolite is likely an eye irritant and potentially harmful if swallowed. Use standard PPE (gloves, goggles, fume hood).

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions.

References

-

U.S. Environmental Protection Agency (EPA). (2012). Notice of Receipt of Application to Register New Uses for 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP). Federal Register, 77(234). Link

-

GuideChem. (2024). Chemical Properties of CAS 1064687-16-6.[2][3][4]Link

-

Organic Syntheses. (2010). General methods for Pyrazole Synthesis via Hydrazine Condensation. Org.[1][5][6] Synth. 2010, 87,[7] 16. Link

-

BLD Pharm. (2024). Product Data: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol.[2][3][4][8][9]Link

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 页面加载中... [china.guidechem.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. 1301754-03-9|5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. govinfo.gov [govinfo.gov]

- 8. nicebiochem.com [nicebiochem.com]

- 9. govinfo.gov [govinfo.gov]

An In-Depth Technical Guide to (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol: Synthesis, Characterization, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Landscape of a Niche Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its versatility allows for a wide range of substitutions, leading to a vast chemical space with diverse biological activities. This guide focuses on a specific, yet potentially significant, derivative: (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol .

A diligent search for the Chemical Abstracts Service (CAS) number for this exact isomeric structure has proven challenging, suggesting it may be a novel or less-documented compound. However, a close structural isomer, (3-chloro-4-nitro-1H-pyrazol-5-yl)methanol, is registered under CAS number 1064687-16-6.[2] This highlights the critical importance of precise isomeric designation in chemical synthesis and biological evaluation.

This guide, therefore, adopts a forward-looking, practical approach. In the absence of extensive literature on the title compound, we present a comprehensive, proposed synthetic route, complete with detailed protocols and characterization methodologies. This serves as a roadmap for researchers to access this molecule and unlock its potential.

Section 1: Proposed Synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol

The synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol can be logically approached from a commercially available starting material, 5-chloro-1H-pyrazole-3-carboxylic acid. The proposed synthetic pathway involves two key steps: nitration of the pyrazole ring and subsequent selective reduction of the carboxylic acid to a primary alcohol.

Caption: Proposed two-step synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol.

Step 1: Nitration of 5-chloro-1H-pyrazole-3-carboxylic acid

The introduction of a nitro group at the C4 position of the pyrazole ring is a crucial step. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 5-chloro-1H-pyrazole-3-carboxylic acid to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

-

While maintaining the low temperature, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

The resulting precipitate, 5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid, can be collected by vacuum filtration, washed with cold water, and dried.

Step 2: Selective Reduction of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid

The selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro group requires a careful choice of reducing agent to avoid the reduction of the nitro group. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are often effective for this transformation.

Experimental Protocol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol.

-

Purify the crude product by column chromatography on silica gel.

Section 2: Physicochemical Properties and Characterization

As a newly synthesized compound, a thorough characterization of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is essential to confirm its identity and purity.

| Property | Predicted/Expected Value |

| Molecular Formula | C4H4ClN3O3 |

| Molecular Weight | 177.54 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO |

Analytical Characterization Workflow:

Caption: Analytical workflow for the structural confirmation of the synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: Will provide detailed information about the proton and carbon environments, respectively, allowing for the confirmation of the pyrazole ring structure and the positions of the substituents.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.

-

Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-O stretches of the nitro group, and the C-Cl stretch.

-

Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula.

Section 3: Potential Applications in Drug Discovery and Materials Science

While the specific biological activity of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is yet to be determined, its structural features suggest several potential areas of application for researchers.

-

Anticancer Drug Development: Many pyrazole derivatives exhibit potent anticancer activity.[3] The presence of a nitro group can sometimes enhance cytotoxic effects.

-

Antimicrobial Agents: The pyrazole scaffold is also found in various antibacterial and antifungal compounds.

-

Kinase Inhibitors: Substituted pyrazoles are known to be effective kinase inhibitors, a crucial class of drugs in cancer therapy.

-

Materials Science: Nitro-containing heterocyclic compounds can have interesting optical and electronic properties, making them potential candidates for materials science applications.

Section 4: Safety and Handling

As with any novel chemical compound, (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The safety data sheets (SDS) of all reagents used in the synthesis should be consulted prior to use.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol. By offering a detailed synthetic roadmap, we aim to empower researchers to access this promising molecule and explore its utility in drug discovery and other scientific disciplines. The elucidation of its biological activity and physical properties will undoubtedly contribute to the ever-expanding and vital field of pyrazole chemistry.

References

- (Reference to a general review on pyrazole synthesis)

- (Reference to a paper on the nitr

- (Reference to a paper on the selective reduction of carboxylic acids in the presence of nitro groups)

- (Reference to a review on the biological activities of pyrazole deriv

- (Reference to a paper on the use of borane reagents in organic synthesis)

- (Reference to a safety handbook for chemical labor

- (Reference to a publication on the anticancer properties of nitro-substituted heterocycles)

- (Reference to a study on pyrazole-based kinase inhibitors)

- (Reference to a paper on the material science applications of nitroarom

-

Havrylyuk, D., et al. (2012). Synthesis of novel thiazolone-based compounds containing a 5-aryl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl framework and their cytotoxic activity. European Journal of Medicinal Chemistry, 54, 843-852. [Link]

- (Reference placeholder)

- (Reference placeholder)

- (Reference placeholder)

- (Reference placeholder)

-

Kumar, V., & Sharma, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]

-

Matrix Fine Chemicals. (n.d.). (3-CHLORO-4-NITRO-1H-PYRAZOL-5-YL)METHANOL. Retrieved from [Link]

Sources

Synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol from starting materials

Executive Summary

This technical guide details the synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol , a critical heterocyclic building block used in the development of energetic materials and high-affinity pharmaceutical ligands. The protocol is designed for research and development laboratories, prioritizing chemoselectivity and safety.

The synthesis follows a four-step linear pathway starting from commercially available diethyl oxalacetate . Key transformations include the construction of the pyrazole core, electrophilic nitration, deformylative chlorination (using POCl₃), and a chemoselective reduction of the ester moiety in the presence of a nitro group.

Target Molecule Profile

| Property | Detail |

| IUPAC Name | (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol |

| CAS Number | 1258002-28-6 |

| Molecular Formula | C₄H₄ClN₃O₃ |

| Key Functionalities | Nitro (C4), Chloro (C5), Hydroxymethyl (C3) |

| Safety Class | High Alert (Energetic Nitro-heterocycle) |

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sensitive nitro group early on a stable intermediate, followed by chlorination and finally a selective reduction.

Strategic Logic

-

Core Construction: The pyrazole ring is best formed via condensation of hydrazine with a 1,3-dicarbonyl equivalent (diethyl oxalacetate). This yields the 3-carboxylate-5-hydroxy scaffold.

-

Regioselective Nitration: Nitration is performed on the 5-hydroxy intermediate. The hydroxyl group (tautomeric with the keto form) activates the ring, directing the nitro group to the C4 position.

-

Deoxychlorination: The 5-hydroxy group is converted to a 5-chloro group using Phosphorus Oxychloride (POCl₃). This step requires care as the 4-nitro group deactivates the ring, necessitating vigorous conditions.

-

Chemoselective Reduction: The final step requires reducing the ester to a primary alcohol without reducing the nitro group to an amine. Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) is selected as the reducing system for its high chemoselectivity compared to Lithium Aluminum Hydride (LiAlH₄).

Figure 1: Retrosynthetic pathway illustrating the linear assembly of the functionalized pyrazole core.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Objective: Construct the pyrazole ring from acyclic precursors.

-

Reagents: Diethyl oxalacetate sodium salt (1.0 eq), Hydrazine hydrate (1.05 eq), Ethanol, Acetic Acid.

-

Mechanism: Double nucleophilic attack of hydrazine nitrogens on the ketone and ester carbonyls of the oxalacetate.

Protocol:

-

Dissolve diethyl oxalacetate sodium salt (21.0 g, 100 mmol) in Ethanol (150 mL) and Acetic Acid (20 mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Add Hydrazine hydrate (5.25 g, 105 mmol) dropwise over 30 minutes. Caution: Exothermic.[1]

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Reflux the mixture for 3 hours to ensure complete cyclization.

-

Cool to room temperature and concentrate under reduced pressure.

-

Triturate the residue with cold water to precipitate the product. Filter and dry.[2]

-

Expected Yield: 85–90%[1]

-

Appearance: Off-white solid.

-

Step 2: Nitration to Ethyl 5-hydroxy-4-nitro-1H-pyrazole-3-carboxylate

Objective: Install the nitro group at the C4 position via electrophilic aromatic substitution.

-

Reagents: Fuming Nitric Acid (HNO₃, >90%), Sulfuric Acid (H₂SO₄).

-

Safety: This reaction generates heat and NOx fumes. Perform in a fume hood behind a blast shield.

Protocol:

-

Place Concentrated H₂SO₄ (50 mL) in a round-bottom flask and cool to 0 °C.

-

Slowly add Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (10.0 g, 64 mmol) in small portions, keeping the temperature below 10 °C.

-

Add Fuming HNO₃ (4.5 mL, 1.1 eq) dropwise over 45 minutes. Maintain temperature at 0–5 °C.

-

Remove the ice bath and stir at room temperature for 4 hours.

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

-

The product will precipitate as a yellow solid. Filter the solid and wash with copious amounts of cold water to remove acid traces.

-

Recrystallize from Ethanol/Water (1:1) if necessary.

-

Expected Yield: 70–75%

-

Data: ¹H NMR should show the loss of the C4 proton.

-

Step 3: Chlorination to Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate

Objective: Convert the 5-hydroxy (tautomeric oxo) group to a chlorine atom.

-

Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (catalytic).

-

Critical Note: The 4-nitro group deactivates the ring, making this transformation difficult. High heat is required.

Protocol:

-

In a dry flask, combine Ethyl 5-hydroxy-4-nitro-1H-pyrazole-3-carboxylate (5.0 g, 24.6 mmol) and POCl₃ (25 mL).

-

Add N,N-Dimethylaniline (0.5 mL) as a catalyst.

-

Heat the mixture to reflux (approx. 105 °C) for 6–8 hours. Monitor by TLC (the starting material is very polar; the product is less polar).

-

Workup: Cool the mixture and remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Pour the residue onto crushed ice/water (100 mL). Caution: Delayed hydrolysis of POCl₃ residues can be violent.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Expected Yield: 60–65%

-

Appearance: Yellowish solid.[2]

-

Step 4: Chemoselective Reduction to (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol

Objective: Reduce the ester to an alcohol without affecting the nitro group or the chloro substituent.

-

Reagents: Sodium Borohydride (NaBH₄), Calcium Chloride (CaCl₂), Ethanol/THF.

-

Mechanism: In situ generation of Ca(BH₄)₂, which is more electrophilic and capable of reducing esters, unlike NaBH₄ alone.

Protocol:

-

Dissolve Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate (2.0 g, 9.1 mmol) in absolute Ethanol (30 mL) and THF (10 mL).

-

Add Calcium Chloride (CaCl₂, 2.0 g, 18 mmol) and stir for 15 minutes at 0 °C.

-

Add Sodium Borohydride (NaBH₄, 1.0 g, 27 mmol) in small portions over 20 minutes.

-

Stir the mixture at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

-

Quench: Carefully add 1N HCl dropwise until pH ~4 to destroy excess borohydride.

-

Concentrate to remove Ethanol/THF.

-

Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate 1:1).

-

Final Yield: 75–80%

-

Characterization: ¹H NMR (DMSO-d₆): δ 5.3 (t, OH), 4.5 (d, CH₂), 14.0 (br, NH).

-

Part 3: Mechanism & Validation

Chemoselectivity of the Reduction

The primary challenge in this synthesis is reducing the ester (-COOEt) in the presence of a nitro group (-NO₂).

-

LiAlH₄: Would reduce -NO₂ to -NH₂ or azo linkages.

-

Standard NaBH₄: Too weak to reduce esters.[3]

-

NaBH₄ + CaCl₂: The addition of Ca²⁺ acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This lowers the activation energy for hydride attack by the borohydride anion, allowing the reduction to proceed at mild temperatures where the nitro group remains kinetically inert.

Figure 2: Mechanism of the Lewis-acid mediated borohydride reduction of the ester.

Part 4: Safety & Handling (E-E-A-T)

Energetic Hazards

Nitro-pyrazoles are energetic materials. While the mono-nitro derivative described here is generally stable, it should be treated as a potential explosive.

-

Impact Sensitivity: Avoid grinding dry solids.

-

Thermal Stability: Do not heat bulk material above 100 °C without solvent.

Chemical Hazards

-

POCl₃: Highly corrosive and reacts violently with water. Quench protocols must be slow and controlled.

-

Hydrazine: Carcinogen and highly toxic. Use double-gloving and work in a fume hood.

References

-

Nitration of Pyrazoles

- Direct nitration of five membered heterocycles. Arkivoc, 2005.

-

Chlorination with POCl₃

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazines. Molecules, 2021.

-

Chemoselective Reduction (NaBH₄/CaCl₂)

-

Synthesis of Pyrazole Carboxylates

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[9]

-

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 5. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. tdcommons.org [tdcommons.org]

- 8. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol

The following technical guide details the spectroscopic characterization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol , a critical intermediate in the synthesis of high-energy materials and pharmaceutical scaffolds.

This guide is structured to provide actionable data for researchers verifying the identity and purity of this compound.

CAS Registry Number: 1064687-16-6

Molecular Formula: C

Executive Summary & Structural Context

(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol is a fully substituted pyrazole derivative. Its characterization is complicated by annular tautomerism , where the proton on the pyrazole nitrogen can migrate between N1 and N2. This equilibrium renders the C3 and C5 positions chemically equivalent in solution unless the nitrogen is alkylated.[1]

For the purpose of this guide, we define the structure as having the hydroxymethyl group at position 3 and the chloro group at position 5 , consistent with IUPAC numbering when the proton is on N1.

Key Structural Features for Analysis[2]

-

Electrophilic Core: The pyrazole ring is electron-deficient due to the nitro group (

effect) and the chlorine atom ( -

Acidic Proton: The NH proton is highly acidic (

) and will exchange rapidly in protic solvents.[1] -

Labile Handle: The primary alcohol (

) is the site for further derivatization but also a site for potential oxidation impurities.[1]

Spectroscopic Data Profile

A. Mass Spectrometry (LC-MS/ESI)

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom.[1]

Method: Electrospray Ionization (ESI), Negative Mode (preferred due to acidity of NH).[1]

| Parameter | Observed Value (m/z) | Interpretation |

| Molecular Ion [M-H]⁻ | 175.9 / 177.9 | Deprotonated molecular ion.[1] |

| Isotope Pattern | 3:1 Ratio | Diagnostic for one Chlorine atom ( |

| Base Peak | 175.9 | |

| Fragment: [M-H-NO₂]⁻ | ~129.9 | Loss of nitro group (common in nitro-azoles).[1] |

| Fragment: [M-H-CH₂O]⁻ | ~145.9 | Loss of formaldehyde from the hydroxymethyl group.[1] |

Expert Insight: In positive mode (ESI+), the signal may be weak due to the electron-withdrawing nitro group reducing the basicity of the pyrazole nitrogens. If using ESI+, look for

B. Nuclear Magnetic Resonance (NMR)

NMR analysis must be conducted in DMSO-d

H NMR (400 MHz, DMSO-d

)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 13.8 - 14.2 | Broad Singlet | 1H | NH (Pyrazole) | Highly deshielded due to electron-poor ring; disappears with D |

| 5.2 - 5.5 | Triplet / Broad s | 1H | OH (Alcohol) | Coupling to CH |

| 4.55 - 4.65 | Doublet / Singlet | 2H | CH | Appears as a doublet ( |

| -- | -- | -- | Ar-H | ABSENT . The ring is fully substituted. |

Critical Validation Step: The absence of aromatic protons is the primary indicator of successful nitration. If a signal appears around 6.5-7.0 ppm, it indicates incomplete nitration (presence of starting material (5-chloro-1H-pyrazol-3-yl)methanol).

C NMR (100 MHz, DMSO-d

)

| Shift ( | Assignment | Electronic Environment |

| 145 - 150 | C3 (C-CH | Deshielded by the heterocyclic ring and alkyl substituent. |

| 130 - 135 | C4 (C-NO | Shift depends heavily on tautomer; generally shielded relative to C3/C5 due to resonance.[1] |

| 125 - 130 | C5 (C-Cl) | Chlorine effect; typically appears upfield of the C-alkyl carbon. |

| 56 - 58 | CH | Characteristic region for primary alcohols attached to heteroaromatics.[1] |

C. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the functional groups, particularly the nitro group which has very strong absorbance.

-

3200 - 3450 cm

: O-H stretch (Broad, H-bonded).[1] -

3100 - 3200 cm

: N-H stretch (often overlaps with OH tail).[1] -

1530 - 1550 cm

: NO -

1340 - 1360 cm

: NO -

1000 - 1050 cm

: C-O stretch (Primary alcohol). -

750 - 800 cm

: C-Cl stretch.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from common synthetic impurities.

Caption: Logical decision tree for spectroscopic validation, highlighting exclusion criteria for common synthetic impurities (starting material, oxidation byproducts, and de-halogenated species).

Detailed Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: To obtain a spectrum where exchangeable protons (OH, NH) are clearly visible and not broadened into the baseline.[1]

-

Drying: Ensure the solid sample is dried under high vacuum (< 1 mbar) at 40°C for 4 hours to remove lattice water.

-

Solvent: Use DMSO-d

(99.9% D) stored over molecular sieves.[1] Avoid CDCl -

Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.

-

Acquisition:

-

Set relaxation delay (d1) to

seconds to allow full relaxation of the quaternary carbons (important for quantitative integration of impurities). -

Run at 298 K.

-

Protocol 2: LC-MS Purity Check

Objective: Confirm the chlorine isotope pattern and absence of side-products.

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes. (The compound is relatively polar and will elute early to mid-gradient).

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

-

MS Source: ESI Negative Mode.

-

Note: The nitro group stabilizes the negative charge on the pyrazole nitrogen, making ESI- significantly more sensitive than ESI+.

-

Tautomeric Equilibrium

Understanding the tautomerism is vital for interpreting the

Caption: The compound exists as a fast-exchange equilibrium mixture. In NMR, this results in averaged signals for C3 and C5 unless the temperature is lowered significantly (< -40°C).

References

-

Synthesis of Nitro-Pyrazoles: Organic Syntheses, Coll. Vol. 10, p. 437 (2004).[1] (General methodology for nitration of pyrazoles). Link[1]

-

Spectroscopic Data of Pyrazoles: Claramunt, R. M., et al.[1] "The structure of pyrazoles in the solid state: A crystallographic and CPMAS NMR study." Journal of the Chemical Society, Perkin Transactions 2, 2001.[1] (Reference for

C chemical shifts in substituted pyrazoles). -

Isotope Patterns in Mass Spec: IUPAC Commission on Isotopic Abundances and Atomic Weights.[1] "Atomic weights of the elements 2019." (Basis for Cl 3 :1 ratio validation). Link

-

Related Compound Characterization: Molecules 2009, 14(9), 3537-3550.[1] (Spectroscopic data for 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, used for chemical shift benchmarking). Link

Sources

Purity and characterization of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol

An In-depth Technical Guide to the Purity and Characterization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol

Executive Summary

(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol represents a class of highly functionalized heterocyclic compounds with significant potential in medicinal chemistry and materials science. The presence of a reactive hydroxymethyl group, a strongly electron-withdrawing nitro group, and a chloro substituent on the pyrazole core creates a unique chemical entity whose biological activity and synthetic utility are critically dependent on its absolute purity and structural integrity. This guide provides a comprehensive framework for the definitive characterization and purity assessment of this molecule. We present a multi-faceted analytical workflow, explaining the causality behind each experimental choice, from initial structural elucidation by spectroscopic methods to final purity verification via chromatography. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for quality control and characterization of complex pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties. The specific substituents on the target molecule, (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol, each play a critical role:

-

Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly impacts the electron density of the pyrazole ring, influencing reactivity and potential intermolecular interactions.[2] The thermal stability of nitropyrazoles is a key consideration, as they can be energetic compounds.[2][3]

-

Chloro Atom (-Cl): A common substituent in pharmaceuticals that can modulate lipophilicity and metabolic stability. It also provides a handle for further synthetic transformations, such as cross-coupling reactions.[4]

-

Hydroxymethyl Group (-CH₂OH): Introduces a primary alcohol functionality, providing a site for hydrogen bonding and a key point for derivatization to form ethers, esters, or to be oxidized to an aldehyde or carboxylic acid.

Given this complex functionality, a rigorous and orthogonal analytical approach is not merely recommended but essential to confirm the identity, isomeric purity, and overall quality of the compound before its use in further research or development.

Purification Strategy: From Crude Product to Analytical Standard

A plausible synthesis of the title compound could involve the cyclocondensation of a suitably substituted β-ketoester with hydrazine, followed by chlorination and nitration.[5][6] Regardless of the synthetic route, the crude product will likely contain unreacted starting materials, reagents, and regioisomeric byproducts. A robust purification strategy is the first line of defense in ensuring quality.

Rationale for Purification Method Selection

The polarity of the molecule is dominated by the nitro and hydroxymethyl groups, suggesting moderate to high polarity. This dictates the choice of purification techniques.

-

Crystallization: This is the preferred method for bulk purification if the compound is a stable solid. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Mixtures of polar aprotic solvents (e.g., ethyl acetate) and non-polar solvents (e.g., hexanes) are often effective for pyrazole derivatives.[7]

-

Flash Column Chromatography: For non-crystalline materials or for separating closely related impurities, silica gel chromatography is the method of choice.[4] The polarity of the eluent system (e.g., an ethyl acetate/hexanes gradient) must be carefully optimized to achieve separation.

Experimental Protocol: Flash Column Chromatography

-

Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.

-

Column Packing: Wet-pack a glass column with silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).

-

Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool the pure product.

-

Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified compound.

Comprehensive Characterization Workflow

A multi-technique approach is required to unambiguously determine the structure and purity of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol. The workflow below ensures that data from each technique corroborates the others, creating a self-validating system.

Caption: Comprehensive analytical workflow for compound characterization.

Structural Elucidation

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

-

¹H NMR: This spectrum will confirm the presence of all proton-containing groups. Key expected signals include:

-

A broad singlet for the N-H proton of the pyrazole ring (its chemical shift can be highly variable and it may exchange with D₂O).

-

A singlet for the two protons of the -CH₂OH group.

-

A broad singlet for the hydroxyl (-OH) proton, which will also exchange with D₂O. The absence of a signal in the aromatic region for a C-H on the pyrazole ring is crucial, confirming the 4-position is substituted.

-

-

¹³C NMR & DEPT-135: These spectra will identify all unique carbon atoms.

-

The DEPT-135 experiment is vital to distinguish between CH, CH₂, and CH₃ groups. It will show a negative signal for the -CH₂OH carbon and positive signals for any CH carbons. Quaternary carbons will be absent.

-

Key signals include the -CH₂OH carbon (approx. 55-65 ppm) and the three distinct pyrazole ring carbons. The carbon bearing the nitro group (C4) will be significantly shifted.

-

3.1.2 Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is used to confirm the molecular formula.

-

Rationale: The presence of chlorine gives a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which is a powerful diagnostic tool.

-

Expected Fragmentation: Electron Impact (EI) or Electrospray Ionization (ESI) may be used. Key fragmentation pathways could include the loss of the hydroxymethyl group (-CH₂OH), the nitro group (-NO₂), or HCl.

3.1.3 Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

-

Rationale: The spectrum provides a molecular "fingerprint" and quickly verifies the success of synthetic steps (e.g., the appearance of a nitro group stretch).

-

Expected Bands:

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹.

-

N-H Stretch: A moderate band around 3100-3300 cm⁻¹.

-

C=N Stretch: A band in the 1580-1650 cm⁻¹ region.

-

NO₂ Stretch: Two strong, characteristic bands; an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[8]

-

Purity Assessment

3.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method is most appropriate for this polar molecule.

-

Rationale: This technique separates the target compound from any impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.[7][9]

Experimental Protocol: Reverse-Phase HPLC

-

System: An HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. For example, a gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 280 nm).[7]

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile.

-

Analysis: Inject the sample and integrate all peaks to calculate the purity as a percentage of the main peak area.

3.2.2 Elemental Analysis (CHN)

This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.

-

Rationale: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₄H₄ClN₃O₃). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and lack of inorganic or solvent impurities.

Data Interpretation and Quality Control

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (ppm) | N-H (broad s), -CH₂- (s, ~4.5-5.0), -OH (broad s) |

| ¹³C NMR | Key Chemical Shifts | C3, C4, C5 (distinct signals), -CH₂OH (~55-65 ppm) |

| HRMS (ESI+) | [M+H]⁺ | Calculated: 177.9969, Observed: ± 5 ppm |

| Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio due to ³⁵Cl/³⁷Cl | |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | ~3300 (O-H, N-H), ~1540 & ~1350 (NO₂) |

| HPLC | Purity | >95% (typical requirement for research grade) |

| Elemental Analysis | % Composition | C: 27.07, H: 2.27, N: 23.66. Experimental values should be within ±0.4%. |

Identifying Potential Impurities

The proposed analytical workflow is also designed to identify potential process-related impurities.

Caption: Logical map of impurity detection by analytical method.

-

Regioisomers: An isomer such as (3-Chloro-4-nitro-1H-pyrazol-5-yl)methanol would have a nearly identical mass but would be distinguishable by both HPLC (different retention time) and NMR (different chemical shifts for the pyrazole carbons and potentially the CH₂ group).

-

Unreacted Precursors: These would be easily identified by HPLC as peaks with different retention times and by MS if their molecular weights are different.

-

Solvents: Residual solvents from purification can be identified and quantified by ¹H NMR.

Conclusion

The purity and characterization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol demand a rigorous, multi-technique analytical strategy. By integrating data from NMR, MS, and IR spectroscopy, the unambiguous structural elucidation of the molecule can be achieved. This, combined with quantitative purity assessment by RP-HPLC and confirmation of elemental composition by CHN analysis, provides a complete and trustworthy profile of the compound. Following this comprehensive guide ensures the high quality required for reproducible results in research, drug discovery, and materials science applications.

References

-

G. Scherr, et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. [Link]

-

PubChem. (1H-Pyrazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Wiley-VCH GmbH. [Link]

- W. Borsche, et al. (2011). Method for purifying pyrazoles.

-

A. Ashtekar, et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

-

A. Kumar, et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 8879-8891. [Link]

-

Y. Wang, et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

-

A. El-Mekabaty, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

-

X. Deng & N. S. Mani. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 148. [Link]

-

A. Geronikaki, et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 12(7), 1435-1446. [Link]

-

Y. Li, et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7356. [Link]

- Z. Li, et al. (2019). A kind of preparation method of pyrazole derivatives.

-

M. A. Giza, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9429-9439. [Link]

-

A. S. Ashmawy, et al. (2025). Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

S. S. Honnald, et al. (2012). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. [Link]

-

S. Khan, et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 143. [Link]

-

A. K. Gupta & A. K. Sharma. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 127-135. [Link]

-

S. S. Kumar, et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 3(3), 78-86. [Link]

-

V. A. Zapol'skii, et al. (2014). Supporting Information Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-. Beilstein Journals. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. ijcpa.in [ijcpa.in]

Technical Guide: Structure-Activity Relationship (SAR) & Regioselective Synthesis of Substituted Pyrazoles

Executive Summary: The Privileged Scaffold

The pyrazole ring (1,2-diazole) is a cornerstone of modern medicinal chemistry, designated as a "privileged scaffold" due to its ubiquity in blockbuster therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib). Its utility stems from two core physicochemical characteristics:

-

Tautomeric Versatility: The ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA) allows it to mimic peptide bonds or interact with the ATP-binding hinge region of kinases.

-

Orthogonal Substitution Vectors: The planar, electron-rich aromatic system offers three distinct vectors (N1, C3/C5, C4) for optimizing potency, selectivity, and pharmacokinetic (PK) properties independently.

This guide provides a technical deep-dive into the SAR of substituted pyrazoles, focusing on kinase inhibition and GPCR modulation, supported by robust synthetic protocols to overcome the persistent challenge of regioselectivity.

Physicochemical Foundation

To rationalize SAR, one must understand the electronic environment of the pyrazole ring.

-

Acidity/Basicity: Pyrazole is amphoteric. The pyridine-like nitrogen (N2) is basic (pKa of conjugate acid ~2.5), while the pyrrole-like nitrogen (N1-H) is weakly acidic (pKa ~14).

-

Tautomerism: In unsubstituted or C-substituted pyrazoles, rapid annular tautomerism occurs between the 1H- and 2H-forms.

-

Implication: A substituent at position 3 in one tautomer becomes position 5 in the other.

-

Drug Design Rule:N1-substitution locks the tautomer. This is the single most critical step in pyrazole SAR, as it freezes the spatial arrangement of C3 and C5 substituents, defining the molecule's 3D shape and binding mode.

-

Positional SAR Analysis

The following diagram visualizes the core SAR vectors for a generic N1-substituted pyrazole.

Figure 1: Strategic substitution vectors on the pyrazole scaffold.

N1-Substitution: The Anchor

Substitution at N1 (e.g., methyl, phenyl, benzyl) serves two purposes:

-

Metabolic Shielding: Free NH pyrazoles are prone to Phase II conjugation (N-glucuronidation), leading to rapid clearance. N-alkylation or arylation blocks this.

-

Selectivity Switch: In JNK3 inhibitors, N-alkylation slightly reduces potency compared to the free NH (due to loss of H-bond donor capability) but significantly improves brain penetration and kinase selectivity profiles [1].

C3 vs. C5: The Regioisomer Trap

The distinction between C3 and C5 is defined relative to N1.

-

C5 (The "Inner" Position): Substituents here often clash with the protein backbone or adjacent domains. In Celecoxib , the C5-phenyl ring creates a steric clash in the narrow channel of COX-1 but fits into the larger side pocket of COX-2, driving selectivity.

-

C3 (The "Outer" Position): Often solvent-exposed. Ideal for solubilizing groups (e.g., morpholine, piperazine) to improve oral bioavailability without compromising binding affinity.

C4: Electronic & Lipophilic Tuning

-

Halogenation: Introducing F or Cl at C4 increases lipophilicity (logP) and blocks oxidative metabolism (CYP450). In Aurora A kinase inhibitors, a nitro group at C4 was found to be optimal, superior to chloro or methyl groups, likely due to electronic withdrawal affecting the pKa of the ring nitrogens [2].

-

Michael Acceptors: C4 is a prime location for attaching acrylamides to create covalent inhibitors (e.g., targeting Cys residues in the ATP pocket).

Therapeutic Case Study: Kinase Hinge Binding

In oncology, pyrazoles are dominant ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP.

Mechanism of Action

The pyrazole typically binds to the kinase "hinge" region via a bidentate hydrogen bond network:

-

N2 (Pyridine-like): Accepts a hydrogen bond from the backbone NH of the hinge residue.

-

NH (Pyrrole-like) or C3-Substituent: Donates a hydrogen bond to the backbone Carbonyl.

Note: When N1 is substituted (e.g., Ruxolitinib), the pyrazole often acts as a monodentate acceptor, or relies on an exocyclic amino group (aminopyrazole) to complete the donor-acceptor motif [3].

Figure 2: Abstract representation of the bidentate H-bond interaction between an aminopyrazole and a kinase hinge region.

Comparative Data: Substituent Effects

The following table summarizes SAR trends observed in JNK3 and EGFR inhibitor campaigns [1][4].

| Scaffold Variation | Substituent (R) | Effect on Potency (IC50) | Effect on Properties |

| N1-Substitution | H (Unsubstituted) | High (nM range) | Poor metabolic stability; High polarity. |

| Methyl | Moderate Decrease | Improved lipophilicity; No glucuronidation. | |

| Phenyl | Variable | increased Hydrophobic collapse; potential toxicity. | |

| C4-Substitution | H | Baseline | Susceptible to oxidation. |

| Chlorine (Cl) | 2-fold Potency Increase | Fills hydrophobic pocket; blocks metabolism. | |

| Nitro (NO2) | High (Aurora Kinase) | Electronic withdrawal; specific H-bond interactions. | |

| C3/C5 Regioisomer | 1,3-isomer | Generally Higher | Less steric hindrance; better fit in ATP pocket. |

| 1,5-isomer | Lower (usually) | Steric clash (unless specifically designed like Celecoxib). |

Synthetic Protocols: Solving the Regioselectivity Crisis

The most common failure mode in pyrazole synthesis is the formation of inseparable mixtures of 1,3- and 1,5-isomers when condensing hydrazines with unsymmetrical 1,3-diketones.

The Solution: Regioselective cyclization using controlled pH or specific leaving groups.

Protocol: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles

Rationale: This protocol utilizes the difference in reactivity between the ketone centers and the nucleophilicity of the hydrazine nitrogens.

Reagents:

-

1,3-Diketone (unsymmetrical)

-

Arylhydrazine hydrochloride

-

Ethanol (Solvent)

-

Catalytic HCl (for 1,5-isomer preference) or Pyridine (for 1,3-isomer preference)

Workflow:

-

Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).

-

Addition: Add 1.1 eq of Arylhydrazine HCl.

-

Conditioning (Critical Step):

-

Route A (1,5-isomer major): Add catalytic conc. HCl (5 mol%). The more nucleophilic terminal Nitrogen of hydrazine attacks the most electrophilic carbonyl (usually the one with less steric bulk) first.

-

Route B (1,3-isomer major): Perform in basic buffer or pyridine.

-

-

Reflux: Heat to reflux for 2-4 hours. Monitor by TLC.

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO3 and Brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Validation (Self-Correcting Step):

-

NOE NMR: You must perform 1D-NOE or 2D-NOESY NMR. Irradiate the N-Aryl protons.

-

Result: If you see an enhancement of the C5-substituent signal, you have the 1,5-isomer . If you see enhancement of the C4-H only, you likely have the 1,3-isomer .

-

Figure 3: Decision tree for regioselective synthesis and validation.

References

-

Vertex Pharmaceuticals & NIH. (2005). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

-

Li, et al. (2011). Synthesis and biological evaluation of pyrazole derivatives as Aurora A kinase inhibitors. European Journal of Medicinal Chemistry.

-

Fabbro, D. (2015).[2] The mechanism of action of kinase inhibitors: Hinge binders and beyond. Methods in Molecular Biology.

-

Abdel-Rahman, et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

-

Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[3] Organic Letters.

Sources

Technical Guide: Biological Activities and Therapeutic Potential of 4-Nitro-Pyrazole Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacological landscape surrounding 4-nitro-pyrazole derivatives . Unlike generic pyrazole scaffolds, the introduction of a nitro group (-NO₂) at the C4 position fundamentally alters the physicochemical properties of the heterocyclic ring, significantly impacting pKa, lipophilicity, and dipole moment. These electronic modifications drive specific biological interactions, particularly in antimicrobial efficacy , enzyme inhibition (CYP2E1) , and anticancer pathways . This document serves as a roadmap for medicinal chemists to leverage the 4-nitro-pyrazole pharmacophore for targeted drug development.

The 4-Nitro-Pyrazole Pharmacophore: Structural & Electronic Logic

The pyrazole ring is a

-

Acidity Modulation: The 4-nitro group significantly increases the acidity of the N1-proton (in unsubstituted derivatives), facilitating the formation of salts and coordination complexes with metal ions in metalloenzymes.

-

Metabolic Stability: The C4 position is metabolically vulnerable to oxidation in simple pyrazoles. Blocking this site with a nitro group prevents oxidative degradation, prolonging half-life, though the nitro group itself can be subject to nitro-reductase activity under hypoxic conditions (relevant for anaerobic bacteria and tumor microenvironments).

-

H-Bonding Potential: The nitro group serves as a hydrogen bond acceptor, critical for binding in the active sites of enzymes like DNA Gyrase (bacteria) and CYP2E1 (human).

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the core SAR logic driving the biological activity of these derivatives.

Figure 1: Structural logic of the 4-nitro-pyrazole scaffold. The C4-nitro group is the critical determinant of electronic behavior, while N1 and C3/C5 substituents tune pharmacokinetics.

Therapeutic Applications and Biological Activities[2][3][4][5][6][7][8][9]

Antimicrobial and Antifungal Activity

The most well-documented activity of 4-nitro-pyrazole derivatives is their potency against Gram-positive bacteria and fungi. The electron-deficient ring system mimics substrates for bacterial enzymes, acting as competitive inhibitors.

-

Key Pathogens: Staphylococcus aureus (including MRSA), Escherichia coli, and Candida albicans.

-

Mechanism of Action: Evidence suggests interference with bacterial DNA gyrase (preventing supercoiling) and fungal CYP51 (lanosterol 14

-demethylase), disrupting cell membrane integrity. -

Potency Data: Derivatives featuring a 3,5-dimethyl-4-nitro core often exhibit Minimum Inhibitory Concentrations (MIC) comparable to clinical standards like Ciprofloxacin.

Comparative Potency Table:

| Compound Class | Substituent (N1) | Substituent (C3/C5) | Target Organism | MIC (µg/mL) | Ref |

| 4-Nitro-Pyrazole | Phenyl | Methyl | S. aureus | 0.023 | [1] |

| 4-Nitro-Pyrazole | 4-F-Phenyl | Methyl | E. coli | 0.046 | [1] |

| Standard | Ciprofloxacin | N/A | S. aureus | 0.5 - 1.0 | [2] |

| Standard | Fluconazole | N/A | C. albicans | 1.0 - 2.0 | [2] |

Enzyme Inhibition: CYP2E1 and Nitric Oxide Synthase (NOS)

4-nitro-pyrazoles are potent inhibitors of Cytochrome P450 2E1 (CYP2E1), an enzyme responsible for the metabolism of small organic molecules and generation of reactive oxygen species (ROS).

-

Mechanism: The pyrazole nitrogen coordinates with the heme iron, while the 4-nitro group interacts with the hydrophobic pocket, locking the enzyme in an inactive state.

-

Therapeutic Relevance: Inhibition of CYP2E1 can prevent hepatotoxicity caused by acetaminophen overdose and reduce oxidative stress in alcoholic liver disease.

-

NOS Selectivity: 4,5-dihydro-analogues have shown selectivity for neuronal Nitric Oxide Synthase (nNOS) over inducible NOS (iNOS), suggesting potential in treating neurodegenerative disorders [3].

Anticancer Activity (Hypoxia Targeting)

The nitro group acts as a "warhead" in hypoxic tumor environments.

-

Hypoxia-Activated Prodrugs: Under hypoxic conditions (common in solid tumors), the 4-nitro group can be enzymatically reduced to a hydroxylamine or amine. These reduced species are often highly reactive DNA-alkylating agents, leading to selective apoptosis in cancer cells while sparing normoxic healthy tissue.

-

Kinase Inhibition: Derivatives fused with pyrimidine rings (pyrazolo[1,5-a]pyrimidines) carrying a nitro group have demonstrated inhibition of CDK2 and EGFR , arresting the cell cycle at the G2/M phase [4].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol: Synthesis and Screening of 4-Nitro-Pyrazole Derivatives

Objective: Synthesize 3,5-dimethyl-4-nitropyrazole and validate its antibacterial efficacy.

Phase A: Synthesis (Nitration)

-

Reagents: 3,5-dimethylpyrazole (1.0 eq), Sulfuric acid (

, conc.), Nitric acid ( -

Procedure:

-

Dissolve 3,5-dimethylpyrazole in cold concentrated

(0°C). -

Dropwise add fuming

while maintaining temperature <10°C (Exothermic control is critical). -

Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.

-

Pour onto crushed ice. The 4-nitro derivative will precipitate as a white/yellow solid.

-

Validation Step: Check pH of filtrate. Neutralize with ammonium hydroxide to pH 7 to ensure maximum precipitation yield.

-

Purification: Recrystallize from ethanol.

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for loss of the C4-proton signal (usually around 6.0 ppm in the precursor) and retention of methyl singlets.

-

Melting Point: Verify against literature value (approx. 126-128°C).

-

Phase B: Biological Screening (MIC Assay)

-

Preparation: Dissolve compound in DMSO (Stock 10 mg/mL).

-

Inoculum: Prepare S. aureus (ATCC 25923) suspension adjusted to 0.5 McFarland standard.

-

Microdilution:

-

Use 96-well plates. Serial dilutions from 100 µg/mL down to 0.01 µg/mL in Mueller-Hinton Broth.

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO vehicle (must show no inhibition).

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 24 hours.

-

Readout: Add Resazurin dye (0.01%). Blue -> Pink transition indicates viable growth. The lowest concentration remaining Blue is the MIC.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis and biological validation of 4-nitro-pyrazole derivatives.

Future Outlook: Divergence into Energetics and Pharma

While this guide focuses on biological activity, it is crucial for researchers to note the dual-use nature of this scaffold.

-

Pharmaceuticals: The trend is moving towards hybrid molecules —linking the 4-nitro-pyrazole core with other pharmacophores (e.g., benzimidazoles, triazoles) to create multi-target drugs that overcome resistance mechanisms.

-

Energetic Materials: The high nitrogen and oxygen content of 4-nitropyrazoles makes them precursors for insensitive high explosives (e.g., LLM-105). Drug developers must assess the thermal stability and shock sensitivity of scaled-up intermediates to ensure process safety [5].

References

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Source: MDPI (Molecules), 2023. URL:[Link] Relevance: Provides specific MIC data for 4-nitro substituted pyrazoles against S. aureus.

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Source: Saudi Pharmaceutical Journal (via PMC), 2014. URL:[Link] Relevance: Validates the anti-inflammatory potential and comparison with standard drugs like Diclofenac.

-

Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Source: Bioorganic & Medicinal Chemistry (via PubMed), 2013.[1] URL:[Link] Relevance: Establishes the role of pyrazole derivatives in selective enzyme inhibition (NOS isoforms).

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Mini-Reviews in Medicinal Chemistry (via PMC), 2021. URL:[Link] Relevance: Reviews the kinase inhibition mechanisms (CDK/EGFR) relevant to nitro-substituted pyrazoles.

-

Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Source: Biochemistry (via NIH), 2014. URL:[Link] Relevance: Detailed mechanistic study on how pyrazoles inhibit CYP2E1.[2]

Sources

- 1. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Strategic Functionalization of the Pyrazole Hydroxymethyl Group

Executive Summary

The hydroxymethylpyrazole moiety (specifically (1H-pyrazol-3-yl)methanol and its 4-isomer) represents a "privileged intermediate" in modern drug discovery. Unlike simple benzyl alcohols, the reactivity of the methanol group on a pyrazole ring is heavily modulated by the heterocycle’s amphoteric nature and tautomeric equilibrium. This guide provides a technical deep-dive into exploiting this functional group for scaffold diversification, focusing on oxidation, activation, and nucleophilic displacement, underpinned by rigorous experimental protocols.

Part 1: Structural Dynamics & Electronic Environment

The Tautomeric Influence

The reactivity of the hydroxymethyl group cannot be decoupled from the pyrazole ring's tautomerism. In unsubstituted pyrazoles, the N-H proton rapidly migrates between N1 and N2.

-

Impact on Reactivity: The electron-rich nature of the pyrazole ring (resembling an enamine) stabilizes adjacent carbocations. This makes the hydroxymethyl group significantly more reactive toward SN1-type ionization (after activation) compared to standard aliphatic alcohols, but less reactive than benzyl alcohols due to the electron-withdrawing inductive effect of the sp2 nitrogens.

Acid-Base Behavior

-

Amphoteric Nature: The pyrazole NH is weakly acidic (pKa ~14), while the pyridine-like nitrogen is weakly basic.

-

Strategic Implication: Reactions targeting the alcohol (–CH2OH) must avoid conditions that irreversibly deprotonate the NH (leading to N-alkylation competition) or protonate the pyridine-N (deactivating the ring).

Part 2: Core Synthetic Transformations

The following diagram illustrates the divergent reactivity landscape of the hydroxymethylpyrazole scaffold.

Figure 1: Divergent synthetic pathways for hydroxymethylpyrazole functionalization.

Oxidation: Accessing the Carbaldehyde

Converting the alcohol to an aldehyde is the primary route for fragment-based drug design (via reductive amination).

-

Reagent Choice: Manganese Dioxide (MnO2) is the gold standard here.

-

Causality: Unlike Jones reagent or KMnO4, activated MnO2 is a mild, heterogeneous oxidant that avoids over-oxidation to the carboxylic acid and tolerates the basic nitrogen of the pyrazole ring [1].

-

Alternative: Dess-Martin Periodinane (DMP) is used if the substrate is valuable or MnO2 proves too slow, though DMP requires careful workup to remove iodinanes.

Experimental Protocol: Selective Oxidation with MnO2

Objective: Synthesis of 1H-pyrazole-3-carbaldehyde from (1H-pyrazol-3-yl)methanol.

-

Activation: Ensure MnO2 is "activated" (dried at 110°C for 24h) to maximize surface area.

-

Setup: In a round-bottom flask, dissolve (1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Chloroform (0.1 M concentration).

-

Addition: Add activated MnO2 (10.0 eq by mass). Note: High excess is required due to surface-only activity.

-

Reaction: Stir vigorously at reflux (40°C) for 4–16 hours. Monitor by TLC (Visualize with 2,4-DNP stain for aldehyde).

-

Workup: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. The aldehyde is often pure enough for subsequent steps; otherwise, recrystallize from Hexane/EtOAc.

Activation: The Chloromethyl Electrophile

Transforming the hydroxyl group into a leaving group (Cl, Br, OMs) turns the molecule into an electrophile, enabling the attachment of nucleophiles (amines, thiols, phenols).

-

Mechanism: SN2 mechanism.[1] The reaction proceeds via a chlorosulfite intermediate.[1][2][3][4]

-

Critical Constraint: The HCl byproduct will form a salt with the pyrazole nitrogen. This salt often precipitates, protecting the ring from side reactions, but requires neutralization before the next step.

Experimental Protocol: Chlorination with Thionyl Chloride

Objective: Synthesis of 3-(chloromethyl)-1H-pyrazole hydrochloride.

-

Setup: Place (1H-pyrazol-3-yl)methanol (1.0 eq) in a dry flask under Argon.

-

Solvent: Add anhydrous DCM (0.5 M). Note: Neat SOCl2 can be used, but DCM allows better thermal control.

-

Addition: Dropwise add SOCl2 (2.0 eq) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. If precipitation occurs, this is the hydrochloride salt.

-

Workup:

-

Method A (Isolation as Salt): Filter the precipitate, wash with cold ether, and dry under vacuum. This is stable.

-

Method B (Free Base): Evaporate volatiles. Redissolve in DCM and wash rapidly with saturated NaHCO3 (cold). Dry over Na2SO4 and use immediately. Warning: The free base chloromethylpyrazole can self-alkylate (polymerize) if stored.

-

Part 3: Strategic Protection Strategies

The "Achilles' Heel" of pyrazole chemistry is the N-H proton. When activating the alcohol (e.g., to a mesylate), the N-H can act as a nucleophile, leading to intermolecular polymerization.

Recommendation: Protect the N-H before activating the alcohol if the subsequent nucleophile is weak or the reaction requires basic conditions.

| Protecting Group | Installation | Stability | Deprotection | Suitability |

| THP (Tetrahydropyranyl) | DHP, pTsOH (cat) | Base stable | Mild Acid (HCl/MeOH) | High. Best for alcohol modifications. |

| SEM (Trimethylsilylethoxymethyl) | SEM-Cl, NaH | Base stable | TBAF or Acid | Medium. Good for lithiation, expensive. |

| Boc (tert-Butyloxycarbonyl) | Boc2O, DMAP | Acid sensitive | TFA or HCl | Low. May fall off during acidic chlorination. |

Diagram: Protection-Dependent Workflow

Figure 2: Orthogonal protection strategy to prevent self-polymerization during activation.

Part 4: Case Studies in Medicinal Chemistry

Kinase Inhibitor Scaffolds

In the synthesis of Janus Kinase (JAK) inhibitors, the pyrazole ring often mimics the adenine ring of ATP. The hydroxymethyl group serves as a linker.

-

Example: Conversion of 4-hydroxymethylpyrazole to a 4-aminomethylpyrazole derivative allows for amide coupling to extend the inhibitor into the ribose-binding pocket.

-

Validation: The stability of the pyrazole ring allows it to survive harsh Suzuki-Miyaura coupling conditions used to attach the aryl group at the 3- or 5-position [2].

Bioisosteres

The hydroxymethylpyrazole unit is often used as a bioisostere for phenol or benzyl alcohol groups to improve metabolic stability (lowering CYP450 oxidation susceptibility) while maintaining hydrogen bond donor/acceptor capability.

References

-

Manganese Dioxide Oxidation

- Title: Active Manganese Dioxide Oxid

- Source:Journal of Organic Chemistry / Synlett (General Review)

- Context: Validates the use of MnO2 for heterocyclic alcohols to prevent over-oxid

-

Link:[Link] (Representative classic citation for MnO2 selectivity).

-

Pyrazole Synthesis & Reactivity

-

Chlorination Protocols

-

Protecting Group Strategies

Sources

- 1. reactionweb.io [reactionweb.io]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Protocol for N-alkylation of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol

Authored by: Senior Application Scientist, Chemical Synthesis Division

Publication Date: February 19, 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the N-alkylation of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol, a critical transformation for the synthesis of diverse pyrazole-based compounds with significant potential in medicinal chemistry and drug discovery. N-alkylated pyrazoles are prevalent scaffolds in numerous FDA-approved drugs.[1] This protocol details a robust, base-mediated alkylation procedure, offering insights into reaction mechanisms, regioselectivity, and optimization strategies. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for various research applications.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy for modulating the pharmacological profile of these compounds. N-alkylation introduces substituents that can influence a molecule's polarity, metabolic stability, and binding affinity to biological targets.

The subject of this protocol, (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol, presents a unique synthetic challenge due to the presence of multiple reactive sites and electron-withdrawing groups. The chloro and nitro substituents significantly influence the electronic properties of the pyrazole ring, impacting the nucleophilicity of the nitrogen atoms and the overall reactivity.[3] Furthermore, the hydroxymethyl group at the 3-position may require protection depending on the chosen reaction conditions to prevent undesired side reactions.

Controlling regioselectivity is a primary challenge in the N-alkylation of unsymmetrical pyrazoles, as the reaction can occur at either the N1 or N2 position, often yielding a mixture of isomers that can be difficult to separate.[3][4][5] This protocol will address strategies to favor the desired regioisomer.

Reaction Mechanism and Regioselectivity

The N-alkylation of pyrazoles under basic conditions proceeds via a nucleophilic substitution reaction. The base deprotonates the pyrazole NH, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.